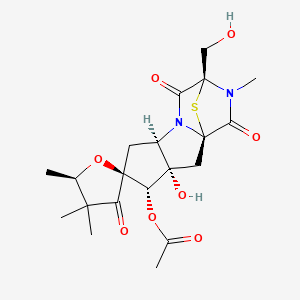
Sirodesmin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirodesmin H is an organic molecule.
Applications De Recherche Scientifique
Gene Cluster and Biosynthesis
Sirodesmin PL, produced by Leptosphaeria maculans, is a phytotoxin from the epipolythiodioxopiperazine (ETP) class. Research has focused on its biosynthetic gene cluster. Cloning of this gene cluster revealed roles in sirodesmin biosynthesis, with disruptions in specific genes, like a non-ribosomal peptide synthetase gene, essential for its production. These genes are co-regulated with sirodesmin production, and similar gene clusters are found in other ETP-producing fungi, suggesting a broader relevance in fungal biology (Gardiner et al., 2004).
Role in Plant Pathogenicity
Sirodesmin PL is implicated in the blackleg disease of canola. Studies have shown that its production is linked to fungal virulence. Disruption of sirodesmin biosynthetic genes led to reduced fungal pathogenicity in canola, highlighting its role in plant-fungus interactions. Additionally, the expression of certain sirodesmin biosynthetic genes correlates with its distribution in planta, as evidenced by mass spectrometry (Elliott et al., 2007).
Regulation of Sirodesmin Production
The production of sirodesmin PL is regulated by various genetic factors. For instance, the cross-pathway control system, responding to amino acid availability, influences the expression of key sirodesmin biosynthetic genes. Mutational analysis has identified genes that when silenced lead to increased production of sirodesmin under certain conditions, revealing complex regulatory mechanisms (Elliott et al., 2011).
Biochemical Pathway Characterization
Research has delved into the specific steps of sirodesmin biosynthesis. The characterization of enzymes involved, like SirD, a tyrosine O-prenyltransferase, has clarified the biochemical pathway. Understanding these enzymes offers insights into the unique chemical transformations leading to sirodesmin production (Kremer & Shu‐Ming Li, 2010).
Interaction with Host Plants
Studies also focus on sirodesmin's interactions with host plants. For example, research has demonstrated that sirodesmin can be used to distinguish resistant from susceptible plant material, both in vivo and in vitro, indicating its potential as a tool in plant breeding and pathology (Sjödin & Glimelius, 2004).
Application in Disease Control Strategies
Understanding the role of sirodesmin in plant pathogenicity has implications for disease control. By targeting the sirodesmin biosynthetic pathway, new strategies for managing fungal diseases in crops like canola could be developed. This could lead to more effective and targeted agricultural practices (Howlett et al., 2009).
Propriétés
Numéro CAS |
64542-78-5 |
|---|---|
Nom du produit |
Sirodesmin H |
Formule moléculaire |
C20H26N2O8S |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',11-tetramethyl-3',9,12-trioxospiro[13-thia-8,11-diazatetracyclo[8.2.1.01,8.03,7]tridecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C20H26N2O8S/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |
Clé InChI |
ITMLCHOGYDYPNT-OQIMMBKLSA-N |
SMILES isomérique |
C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@@]45N3C(=O)[C@@](S4)(N(C5=O)C)CO)O)(C)C |
SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |
SMILES canonique |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |
Autres numéros CAS |
64542-78-5 |
Synonymes |
epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



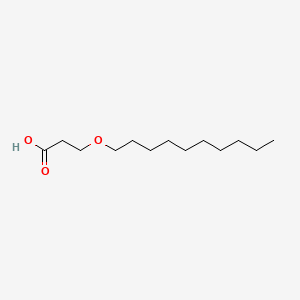
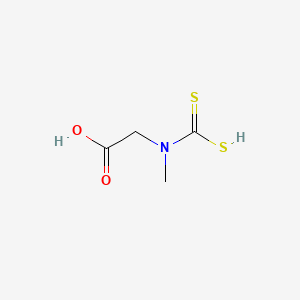
![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)
![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
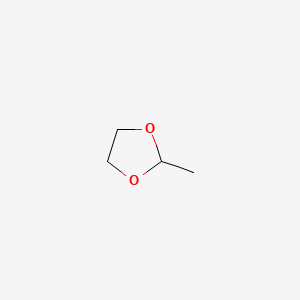
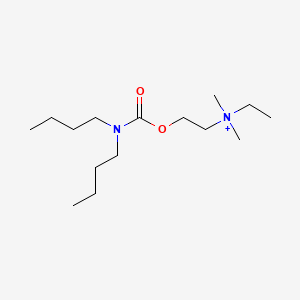
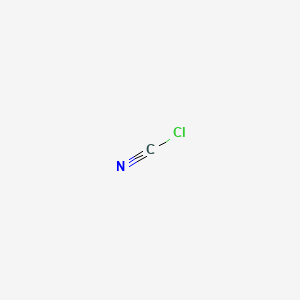
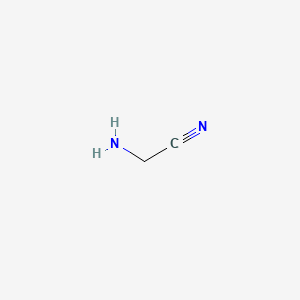
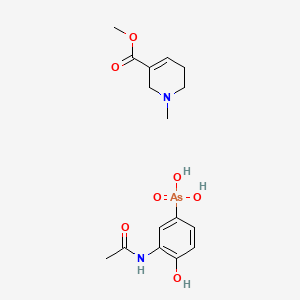
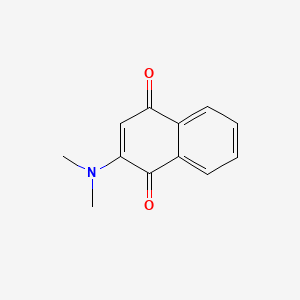
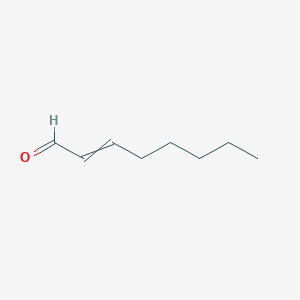
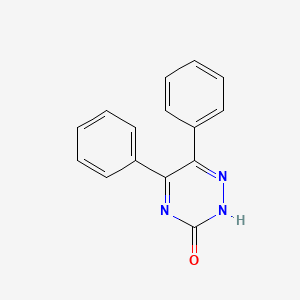
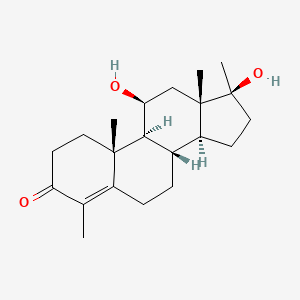
![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)